4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE
Overview
Description
4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including thiazole, triazole, and benzothiophene moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Formation of Triazole Ring: The triazole ring can be formed through the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE has diverse applications in scientific research:
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE involves interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are well-known triazole antifungals.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton are benzothiophene derivatives with applications in osteoporosis and asthma treatment.
Uniqueness
4-({[4-ETHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is unique due to its multi-functional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
4-[[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S3/c1-2-26-20(18-14-27-19-11-7-6-10-17(18)19)24-25-22(26)29-13-16-12-28-21(23-16)15-8-4-3-5-9-15/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVLVTWQFTWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CSC5=C4CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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